

Spectroscopic Profile of Crotonophenone: A Technical Guide

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Compound of Interest		
Compound Name:	Crotonophenone	
Cat. No.:	B1361547	Get Quote

Introduction: **Crotonophenone**, systematically known as (E)-1-phenylbut-2-en-1-one, is an α,β -unsaturated ketone with significant applications in organic synthesis and as a building block for more complex molecules. Its chemical reactivity and properties are directly related to its molecular structure. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals for identification, purity assessment, and structural elucidation. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **crotonophenone**, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **crotonophenone**.

Table 1: ¹H NMR Spectroscopic Data for Crotonophenone



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
1.96	dd	6.9, 1.7	3	-CH₃
6.89	dq	15.3, 1.7	1	=CH-CO
7.11	dq	15.3, 6.9	1	=CH-CH₃
7.40 - 7.58	m	-	3	Phenyl H (m, p)
7.92 - 7.98	m	-	2	Phenyl H (o)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data for

Crotonophenone

Chemical Shift (δ) ppm	Assignment
18.6	-CH₃
128.5	Phenyl CH (o)
128.6	Phenyl CH (m)
130.2	=CH-CO
132.8	Phenyl CH (p)
138.0	Phenyl C (ipso)
145.4	=CH-CH₃
190.6	C=O

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data for Crotonophenone



Wavenumber (cm⁻¹)	Intensity	Assignment
3061	Weak	C-H Stretch (Aromatic)
2924	Weak	C-H Stretch (Aliphatic)
1664	Strong	C=O Stretch (Conjugated Ketone)
1618	Strong	C=C Stretch (Alkenyl)
1598	Medium	C=C Stretch (Aromatic)
1448	Medium	C-H Bend (Aliphatic)
1298	Strong	C-CO-C Stretch and Bend
970	Strong	=C-H Bend (Out-of-plane, trans)
756, 692	Strong	C-H Bend (Out-of-plane, Monosubstituted Benzene)

Sample Phase: Liquid Film.

Table 4: Mass Spectrometry (MS) Data for

Crotonophenone

m/z	Relative Intensity (%)	Proposed Fragment Ion
146	35	[M] ⁺ (Molecular Ion)
131	15	[M - CH₃] ⁺
105	100	[C ₆ H ₅ CO] ⁺ (Benzoyl cation) - Base Peak
77	50	[C ₆ H ₅] ⁺ (Phenyl cation)
51	25	[C ₄ H ₃] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.



Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Approximately 10-20 mg of crotonophenone is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
 - A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
 - The solution is transferred into a 5 mm NMR tube.
- Instrument Setup:
 - The NMR spectrometer is set to the appropriate frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) nuclei.
 - The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition:
 - For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time or a higher sample concentration is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - As crotonophenone is a liquid at room temperature, the spectrum is acquired using a neat liquid film.



- A drop of the sample is placed on the surface of one salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.

Instrument Setup:

- An FT-IR spectrometer is used, and a background spectrum of the clean, empty salt plates is recorded. This background is automatically subtracted from the sample spectrum.
- The spectral range is typically set from 4000 to 400 cm⁻¹.

Data Acquisition:

- The prepared salt plates with the sample are placed in the spectrometer's sample holder.
- The spectrum is acquired by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - A small amount of the liquid crotonophenone sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
 - The sample is vaporized in the ion source under high vacuum.

Ionization:

- The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, characteristic charged particles.[1]
- Mass Analysis and Detection:



- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **crotonophenone**.

Caption: Workflow for Spectroscopic Analysis of Crotonophenone.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of Crotonophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361547#spectroscopic-data-for-crotonophenone-nmr-ir-ms]

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